molecular formula C19H23ClN2O5S2 B3938829 N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide CAS No. 6495-20-1

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3938829
CAS No.: 6495-20-1
M. Wt: 459.0 g/mol
InChI Key: PZLLVEYBZAJSFH-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a chlorophenyl group, a sulfanylethyl chain, and a dimethoxy-N-methylsulfonylanilino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorophenyl with a suitable sulfanyl reagent under controlled conditions.

    Coupling with Dimethoxy-N-methylsulfonylanilino: The intermediate is then reacted with 3,4-dimethoxy-N-methylsulfonylanilino under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3-methyl-2,5-dioxo-3,4-dihydro-1,4-benzodiazepin-1-yl)acetamide
  • Phenoxy acetamide derivatives

Uniqueness

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5S2/c1-26-17-9-6-15(12-18(17)27-2)22(29(3,24)25)13-19(23)21-10-11-28-16-7-4-14(20)5-8-16/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLLVEYBZAJSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396828
Record name N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6495-20-1
Record name N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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